molecular formula C37H48N6O7S2 B1471600 Ritonavir hydroperoxide CAS No. 2034136-66-6

Ritonavir hydroperoxide

Cat. No. B1471600
CAS RN: 2034136-66-6
M. Wt: 752.9 g/mol
InChI Key: OABLQOGZCAELNU-QJANCWQKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ritonavir hydroperoxide (RHP) is a synthetic, water-soluble, highly reactive, and oxidizing compound. It is a member of the family of hydroperoxides, which are compounds that contain an oxygen atom bonded to two hydrogen atoms. RHP is used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of polymers, and as a catalyst in organic reactions. RHP is also used in the production of polymeric materials, and in the synthesis of polymeric materials with improved properties.

Scientific Research Applications

Synthesis and Characterization

  • Ritonavir hydroperoxide, identified as ritonavir USP impurity G, has been synthesized through a multi-step process involving the introduction of a propenyl moiety to the terminal thiazole, enabling selective oxidation. This selective oxidation was accomplished using the Isayama–Mukaiyama cobalt-catalyzed hydroperoxysilylation, considering the complexity of ritonavir's structure and its susceptibility to oxidation (Gazal et al., 2016).

Pharmacokinetic Interaction and Enzyme Inhibition

  • Ritonavir hydroperoxide plays a significant role in influencing the clinical metabolism and clearance of various drugs, potentially due to its interactions with cytochrome P450 enzymes (Kharasch et al., 2008).
  • It's worth noting that ritonavir hydroperoxide interacts with CYP2J2, CYP3A4/5, and CYP2D6 enzymes, and plays a role in the metabolism of ritonavir itself. The impact of this interaction becomes significant if the main metabolic pathways are inhibited, indicating the importance of minor drug-metabolizing enzymes in the clearance of ritonavir (Kaspera et al., 2014).

Development of Drug Delivery Systems

  • Innovative polymer-based matricial nanostructures have been developed for the sustained delivery of ritonavir, showcasing the incorporation of ritonavir in nanoparticles for potential therapeutic applications. These nanostructures, including NPR-300 and NPR-900, demonstrated controlled ritonavir release and exhibited mucoadhesive properties, which could be influential in oral drug delivery systems (Giaretta et al., 2019).

properties

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-[[[2-(2-hydroperoxypropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H48N6O7S2/c1-24(2)32(42-35(46)43(5)20-28-22-51-34(40-28)37(3,4)50-48)33(45)39-27(16-25-12-8-6-9-13-25)18-31(44)30(17-26-14-10-7-11-15-26)41-36(47)49-21-29-19-38-23-52-29/h6-15,19,22-24,27,30-32,44,48H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t27-,30-,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABLQOGZCAELNU-QJANCWQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)NC(=O)N(C)CC4=CSC(=N4)C(C)(C)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)NC(=O)N(C)CC4=CSC(=N4)C(C)(C)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H48N6O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

752.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ritonavir hydroperoxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is a new synthesis method for ritonavir hydroperoxide significant?

A1: The development of new synthetic routes for pharmaceutical compounds like ritonavir hydroperoxide is crucial for several reasons. Firstly, it can offer improved efficiency and yield compared to existing methods. Secondly, different synthetic approaches can impact the cost and environmental impact of drug production. While the article focuses primarily on the synthetic methodology [], further research is needed to understand the specific advantages of this new method for ritonavir hydroperoxide production.

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